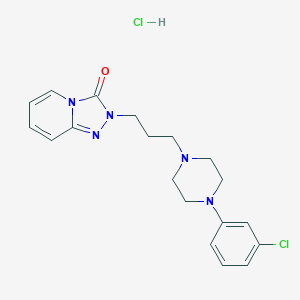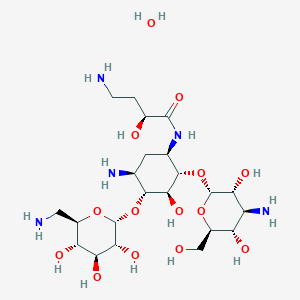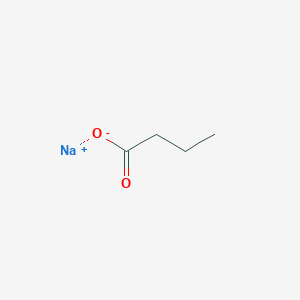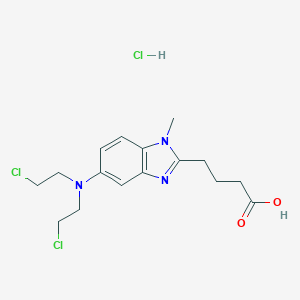
环孢霉素
描述
Cyclosporin is an immunosuppressive drug that is a cyclic polypeptide obtained as a metabolite from a fungus (Beauveria nivea synonym Tolypocladium inflatum). It is used especially to prevent rejection of transplanted organs and in the treatment of rheumatoid arthritis and psoriasis .
Synthesis Analysis
Cyclosporin A is the main product of the secondary metabolism of the fungal species Tolypocladium inflatum. This cyclic undecapeptide contains three unusual, non-proteinogenic, amino acids and seven of its eleven amide nitrogens in the backbone are N-methylated . The synthesis of cyclosporins is problematic due to their high content of N-methylated amino acids .
Molecular Structure Analysis
The structure of Cyclosporin A has been investigated at the single molecule level . It is a cyclic peptide with a selective immunosuppressive action. One of its 11 amino acids is a novel amino acid, (4 R )-4- ( ( E )-2-butenyl-4,N-dimethyl-L-threonine .
Chemical Reactions Analysis
Cyclosporin acts mainly on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations. Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN and OAF at the level of transcription or at an earlier activation step which selectively leads to transcription of these and not other proteins .
Physical And Chemical Properties Analysis
Cyclosporin has a molecular formula of C62H111N11O12 and a molecular weight of 1202.61 . It is characterized by irregular parameters and erratic oral bioavailability .
科学研究应用
Immunomodulation in Organ Transplantation
Cyclosporin is best known for its role in preventing organ transplant rejection. It acts by inhibiting the activity of T-lymphocytes, which are responsible for the immune response against foreign tissues. This immunomodulatory effect is crucial in maintaining the viability of transplanted organs such as the kidney, liver, and heart. Cyclosporin’s ability to selectively suppress the immune system without causing widespread myelotoxicity sets it apart from other immunosuppressants .
Treatment of Autoimmune Diseases
Due to its immunosuppressive properties, Cyclosporin is also employed in the treatment of various autoimmune diseases. It helps in conditions like rheumatoid arthritis, psoriasis, and lupus by controlling the body’s overactive immune response. Researchers are exploring its use in newer autoimmune conditions, expanding its therapeutic scope .
Antifungal Metabolite Research
Cyclosporin is a secondary cyclopeptide metabolite produced by the fungus Tolypocladium inflatum. It has been a subject of interest in the study of fungal metabolites since its discovery. The production of Cyclosporin and its regulation is a key area of research, providing insights into fungal metabolism and potential biotechnological applications .
Ophthalmological Applications
In ophthalmology, Cyclosporin has been used to treat dry eye syndrome and other inflammatory eye diseases. Its immunosuppressive action helps in reducing corneal damage and improving tear production. Advances in drug delivery systems for Cyclosporin, such as nanomicellar formulations, have improved its efficacy in ocular applications .
Dermatological Uses
Cyclosporin’s anti-inflammatory properties make it a valuable drug in dermatology for treating chronic skin conditions like atopic dermatitis and psoriasis. It helps in reducing skin inflammation and lesion formation. Ongoing research is directed towards optimizing its delivery and reducing side effects for long-term dermatological use .
Antiviral Research
Interestingly, Cyclosporin has shown potential antiviral properties, particularly against coronaviruses. Its mechanism of action involves the inhibition of a protein responsible for viral replication. This discovery has opened new avenues for the use of Cyclosporin in the treatment of viral infections, including COVID-19 .
安全和危害
未来方向
Cyclosporin has shown neuroprotective effects in multiple preclinical models of Traumatic Brain Injury (TBI) and has been suggested for future research on neuroprotective compounds . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating primary Sjögren’s syndrome .
属性
IUPAC Name |
30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41?,42?,43?,44?,45?,46?,47?,49?,50?,51?,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMATZTZNYRCHOR-KMSBSJHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gengraf | |
CAS RN |
79217-60-0 | |
| Record name | Cyclosporine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079217600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cyclosporin A?
A1: Cyclosporin A exerts its immunosuppressive effects by inhibiting the activity of calcineurin, a calcium/calmodulin-dependent protein phosphatase. [, , ] It achieves this by first binding to cyclophilin A, forming a complex that then binds to and inhibits calcineurin. [, , ] This inhibition disrupts the activation of nuclear factor of activated T-cells (NFAT), a transcription factor essential for the transcription of interleukin-2 (IL-2) and other cytokines involved in T-cell activation and proliferation. [, , ]
Q2: How does Cyclosporin A impact the immune system beyond T-cell inhibition?
A2: While primarily known for its T-cell suppressive activity, Cyclosporin A also exhibits inhibitory effects on other immune cells, including B lymphocytes, granulocytes, and macrophages. [, ] It can also influence cytokine production beyond IL-2, impacting the delicate balance of the immune response. [, , ]
Q3: What are some of the structural analogs of Cyclosporin A, and how do their structures differ?
A3: Numerous structural analogs of Cyclosporin A exist, including Cyclosporins B through Z. [, ] These analogs often differ in the amino acid at position 2 of the cyclic peptide structure. For instance, Cyclosporin A contains α-aminobutyric acid at this position, while Cyclosporin B has alanine. [, ] Other variations include N-demethylation at specific amino acid residues, as seen in Cyclosporins E and I, and modifications in stereochemistry, like the presence of N-methyl-D-valine at position 11 in Cyclosporin H. [, ]
Q4: How do the structural differences between Cyclosporin analogs translate to variations in their biological activity?
A4: Modifications in the amino acid sequence of Cyclosporin analogs can lead to significant differences in their immunosuppressive and antifungal activities. [, ] For example, certain structural features like the presence of specific N-methylated amino acids, particularly (4R)-[(E)-2-Butenyl]-4,N-dimethyl-L-threonine (MeBmt), α-aminobutyric acid (Abu), Sarcosine (Sar), and N-Methylvaline (MeVal) at specific positions, are crucial for the immunosuppressive activity of Cyclosporin A. [] Replacing or modifying these residues can alter the molecule's binding affinity for cyclophilin A and subsequently affect its ability to inhibit calcineurin. [, ]
Q5: Has the impact of N-methylation on the fragmentation of Cyclosporin analogs been investigated?
A5: Yes, studies have explored the effect of N-demethylation at various amino acid residues in Cyclosporin analogs on their fragmentation patterns during collisionally induced dissociation (CID) in ion trap mass spectrometry. [] This research revealed that N-demethylation could significantly alter the fragmentation pathways and product ion mass spectra, offering valuable insights into the structure-fragmentation relationships in these cyclic peptides. []
Q6: How is the bioavailability of Cyclosporin A impacted by its formulation?
A6: Cyclosporin A exhibits variable and often low oral bioavailability, ranging from 0% to 49.1%. [] To address this challenge, formulations like microemulsions, specifically Neoral®, have been developed to enhance its absorption and bioavailability. [, ] These formulations encapsulate the drug in lipid droplets, facilitating its transport across the intestinal membrane and improving its uptake into the bloodstream. [, ]
Q7: What preclinical models have been utilized to study the effects of Cyclosporin A on the GH-IGF-IGFBP system?
A7: Researchers have employed adjuvant-induced arthritis rat models to investigate the effects of Cyclosporin A on the growth hormone (GH) - insulin-like growth factor (IGF) - IGF binding protein (IGFBP) system. [] These studies revealed that Cyclosporin A could counteract the arthritis-induced decrease in circulating GH and IGF-I levels and normalize the elevated IGFBP levels observed in this disease model. []
Q8: Are there any documented interactions between Cyclosporin A and other medications?
A8: Yes, Cyclosporin A is known to interact with various medications. Notably, certain macrolide antibiotics, including erythromycin and josamycin, can inhibit the cytochrome P-450 enzymes responsible for Cyclosporin A metabolism, leading to increased blood levels and potential toxicity. []
Q9: What are some of the adverse effects associated with Cyclosporin A therapy?
A9: While an effective immunosuppressant, Cyclosporin A is associated with a range of potential adverse effects. These include nephrotoxicity, hypertension, hyperglycemia, hirsutism, gingival hyperplasia, and an increased risk of infections. [, , , , , , ] The severity and occurrence of these side effects can vary depending on factors like dosage, duration of treatment, and individual patient susceptibility. [, , , , , , ]
Q10: What analytical techniques are commonly employed for the quantification of Cyclosporin A in biological samples?
A10: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cyclosporin A in blood or plasma samples. [, , ] This method often utilizes a reverse-phase C18 column for separation and UV detection at a specific wavelength, typically around 210 nm, for quantification. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















